Fmoc-HoCys(Acm)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

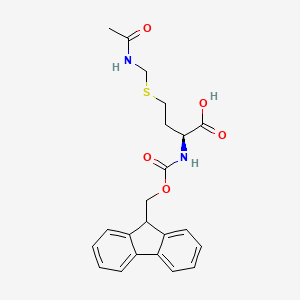

(2S)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXJXPIRDOELQS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Acm Protecting Group in Homocysteine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acetamidomethyl (Acm) group is a crucial thiol-protecting group in the synthesis of complex peptides and other molecules containing homocysteine. Its stability to a wide range of reaction conditions, coupled with the variety of methods available for its removal, makes it a versatile tool for chemists. This guide provides an in-depth overview of the role and application of the Acm protecting group in the context of homocysteine derivatives, offering detailed experimental protocols, quantitative data, and visual diagrams to aid in research and development.

Introduction to the Acm Protecting Group

The Acm group, with the structure -CH₂-NH-CO-CH₃, is a semi-labile protecting group for the sulfhydryl moiety of homocysteine. Introduced to peptide chemistry as a stable yet removable protecting group, it has found significant use in strategies requiring orthogonal protection schemes, particularly for the regioselective formation of disulfide bonds in peptides containing multiple thiol-bearing residues.[1] Its stability in both acidic and basic conditions commonly used in solid-phase peptide synthesis (SPPS) allows for the purification of the Acm-protected peptide prior to disulfide bond formation.[2]

The primary role of the Acm group in homocysteine derivatives is to mask the highly reactive thiol group, preventing unwanted side reactions such as oxidation to a disulfide. This protection is essential during multi-step syntheses. The Acm group can be selectively removed under specific conditions that do not affect other protecting groups, enabling controlled chemical modifications at the homocysteine side chain.

Chemical Properties and Stability

The Acm group exhibits remarkable stability under various conditions, making it compatible with both Fmoc- and Boc-based solid-phase peptide synthesis strategies.[2]

Key Stability Characteristics:

-

Acid Stability: The Acm group is stable to strong acids like trifluoroacetic acid (TFA), which is commonly used for the cleavage of peptides from the resin and the removal of many other side-chain protecting groups.[2]

-

Base Stability: It is also resistant to the basic conditions used for the removal of the Fmoc group (e.g., piperidine in DMF).

-

Orthogonality: This stability profile makes the Acm group orthogonal to many other commonly used protecting groups in peptide synthesis, allowing for selective deprotection strategies.

Synthesis of Acm-Protected Homocysteine

The most common starting material for incorporating Acm-protected homocysteine into peptides is Fmoc-S-acetamidomethyl-L-homocysteine (Fmoc-HoCys(Acm)-OH) . The synthesis of this derivative involves two key steps: protection of the thiol group followed by protection of the α-amino group.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

L-homocysteine

-

Acetamidomethyl chloride (Acm-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate or N-methylmorpholine

-

Appropriate solvents (e.g., DMF, water)

Procedure:

-

S-Protection: Dissolve L-homocysteine in a suitable solvent and add a base such as TEA or DIPEA. To this solution, add acetamidomethyl chloride to introduce the Acm group onto the thiol moiety. Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.

-

N-Protection: Without isolating the S-protected intermediate, adjust the pH of the reaction mixture to be mildly alkaline (pH 8-9) using sodium bicarbonate or N-methylmorpholine. Add Fmoc-Cl to the solution to protect the α-amino group.

-

Purification: Once the reaction is complete, the desired product, this compound, can be purified using standard techniques such as crystallization or chromatography.

Deprotection of the Acm Group

The removal of the Acm group can be achieved through several methods, each with its own advantages and disadvantages. The choice of deprotection strategy depends on the specific requirements of the synthetic route and the presence of other sensitive functional groups in the molecule.

Iodine-Mediated Deprotection

Iodine is a widely used reagent for the removal of the Acm group, often leading to the simultaneous formation of a disulfide bond. This method is particularly useful for the synthesis of cyclic peptides.

Potential Side Reactions:

-

Iodination of sensitive residues: Tyrosine and tryptophan residues are susceptible to iodination.

-

Over-oxidation: Methionine residues can be oxidized to the corresponding sulfoxide.

Heavy Metal-Mediated Deprotection

Reagents such as mercury(II) acetate (Hg(OAc)₂) and silver trifluoromethanesulfonate (AgOTf) are effective for the removal of the Acm group. These methods are advantageous as they do not typically lead to the oxidation of other sensitive amino acids. However, the toxicity of heavy metals is a significant drawback.

Potential Side Reactions:

-

Acm group migration: In peptides with a high serine and threonine content, the Acm group has been reported to migrate from the cysteine sulfur to the side chains of these residues.

Palladium-Catalyzed Deprotection

Palladium complexes have emerged as efficient catalysts for the removal of the Acm group under mild, aqueous conditions. This method offers a less toxic alternative to heavy metal-based deprotection.

Other Deprotection Methods

Other reagents, such as 2,2'-dithiobis(5-nitropyridine) (DTNP) and N-chlorosuccinimide (NCS), have also been employed for Acm deprotection.

Quantitative Comparison of Deprotection Methods

While specific quantitative data for the deprotection of Acm-homocysteine is limited in the literature, data from studies on Acm-cysteine provides a useful reference. It is important to note that reaction conditions and yields may need to be optimized for homocysteine derivatives.

| Deprotection Reagent | Typical Conditions | Deprotection Efficiency (for Cys) | Key Considerations |

| **Iodine (I₂) ** | Acetic acid, with or without water | Generally high, but sequence-dependent | Can cause side reactions with sensitive residues (Tyr, Trp, Met). |

| Mercury(II) Acetate | Aqueous acetic acid, pH 4 | High | Toxic; potential for Acm group migration to Ser/Thr. |

| Silver(I) Trifluoromethanesulfonate | TFA/anisole | High | Toxic; requires subsequent treatment to remove silver. |

| Palladium(II) Chloride | Aqueous buffer | High | Less toxic than heavy metals; mild conditions. |

| DTNP | TFA with thioanisole | ~90% with 15 eq. of DTNP | Requires a large excess of reagent. |

| NCS | DMF | High | Can be performed on-resin. |

Detailed Experimental Protocols for Acm Deprotection

The following protocols are based on established methods for Acm-cysteine and can be adapted for Acm-homocysteine derivatives. Optimization of reaction times and reagent stoichiometry may be necessary.

Protocol for Iodine-Mediated Deprotection and Cyclization

Materials:

-

Acm-protected homocysteine-containing peptide

-

Acetic acid (AcOH)

-

Iodine (I₂) solution in AcOH

-

Aqueous sodium thiosulfate or ascorbic acid solution

-

HPLC for purification

Procedure:

-

Dissolve the Acm-protected peptide in glacial acetic acid to a concentration of approximately 0.1-1 mg/mL.

-

Add a solution of iodine in acetic acid dropwise while stirring until a persistent yellow-brown color is observed.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by HPLC.

-

Once the reaction is complete, quench the excess iodine by adding aqueous sodium thiosulfate or ascorbic acid solution until the color disappears.

-

Remove the solvent under reduced pressure and purify the resulting peptide by preparative HPLC.

Protocol for Mercury(II) Acetate-Mediated Deprotection

Materials:

-

Acm-protected homocysteine-containing peptide

-

10% aqueous acetic acid

-

Mercury(II) acetate (Hg(OAc)₂)

-

β-mercaptoethanol

-

HPLC for purification

Procedure:

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).

-

Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.

-

Add mercury(II) acetate (approximately 10 equivalents per Acm group).

-

Readjust the pH to 4.0 with acetic acid or aqueous ammonia and stir the mixture at room temperature for 1-2 hours.

-

Add β-mercaptoethanol (approximately 20 equivalents per Acm group) to precipitate the mercury and stir for an additional 5 hours.

-

Remove the precipitate by centrifugation and desalt the supernatant by HPLC.

Role in Drug Development and Research

The use of Acm-protected homocysteine derivatives is of growing interest in drug development and biomedical research. Homocysteine itself is a non-proteinogenic amino acid that plays a role in various metabolic pathways, and its dysregulation has been linked to several diseases.

Applications:

-

Synthesis of Bioactive Peptides: Acm-protected homocysteine can be incorporated into synthetic peptides to study the effects of this non-natural amino acid on peptide structure and function. This is relevant for the development of peptide-based therapeutics with modified properties, such as increased stability or altered receptor binding.

-

Native Chemical Ligation (NCL): While cysteine is the traditional N-terminal residue for NCL, strategies involving homocysteine have been explored. The Acm group can serve as a protecting group for an N-terminal homocysteine residue during the ligation of peptide fragments, which can then be deprotected in a subsequent step.

-

Development of Enzyme Inhibitors: Homocysteine and its derivatives are involved in the S-adenosyl-L-methionine (SAM) cycle. Acm-protected homocysteine can be a precursor for the synthesis of inhibitors of enzymes in this pathway, such as S-adenosyl-L-homocysteine hydrolase, which are potential targets for antiviral and anticancer drugs.

References

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-HoCys(Acm)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and the development of sophisticated peptide-based therapeutics, the strategic incorporation of non-canonical amino acids and the precise control of disulfide bond formation are paramount. Fmoc-L-Homocysteine(S-acetamidomethyl)-OH (Fmoc-HoCys(Acm)-OH) has emerged as a critical building block for these applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound in peptide synthesis, with a focus on its role in solid-phase peptide synthesis (SPPS), deprotection strategies, and the formation of cyclic peptides.

This compound is a derivative of homocysteine, an analog of cysteine with an additional methylene group in its side chain. It is protected at the α-amino group by the fluorenylmethyloxycarbonyl (Fmoc) group and at the thiol moiety by the acetamidomethyl (Acm) group. This dual-protection scheme allows for its seamless integration into standard Fmoc-based SPPS protocols, providing a versatile tool for introducing homocysteine residues and enabling the regioselective formation of disulfide or thioether bridges, which are crucial for the structural and functional integrity of many bioactive peptides.

Core Principles and Mechanism of Action in SPPS

The utility of this compound in peptide chemistry is rooted in the principles of orthogonal protection. The Fmoc group is base-labile and is selectively removed at each cycle of peptide elongation using a weak base, typically piperidine. Conversely, the Acm group is stable to the basic conditions of Fmoc deprotection and the acidic conditions often used for the final cleavage of the peptide from the solid support. This orthogonality is the cornerstone of its application in the controlled synthesis of complex peptides.

The general workflow for incorporating this compound into a growing peptide chain via SPPS is as follows:

Deprotection of the Acm Group: Mechanisms and Protocols

The selective removal of the Acm group is a critical step that unmasks the thiol functionality of the homocysteine residue, making it available for subsequent reactions, most notably disulfide bond formation. Several methods have been developed for Acm deprotection, each with its own mechanism and specific experimental conditions.

Iodine-Mediated Deprotection and Oxidative Cyclization

Iodine is a widely used reagent for the removal of the Acm group, often leading to the simultaneous formation of a disulfide bond. This method is particularly valuable for the synthesis of cyclic peptides.[1] The reaction is typically performed on the resin-bound peptide or in solution after cleavage.

Mechanism: The proposed mechanism involves the electrophilic attack of iodine on the sulfur atom of the Acm-protected homocysteine, leading to a sulfenyl iodide intermediate. This intermediate is highly reactive and can be attacked by another deprotected thiol to form a disulfide bond, or it can react with a second equivalent of Acm-protected thiol, leading to oxidative cyclization.

Experimental Protocol (On-Resin):

-

Suspend the linear peptide resin in N,N-dimethylformamide (DMF) (approximately 1 mL/gram of resin).[2]

-

Treat the resin with 10 equivalents of iodine (I₂) in a 4:1 (v/v) mixture of DMF and water.[2]

-

Shake the reaction mixture at room temperature for 40 minutes.[2]

-

Filter the resin and wash it sequentially with DMF, 2% ascorbic acid in DMF (to quench excess iodine), DMF, and dichloromethane (DCM).[2]

| Parameter | Value | Reference |

| Reagent | Iodine (I₂) | |

| Equivalents | 10 eq. | |

| Solvent | DMF/H₂O (4:1) | |

| Reaction Time | 40 minutes | |

| Temperature | Room Temperature |

Mercury(II) Acetate-Mediated Deprotection

Mercury(II) acetate is an effective reagent for the removal of the Acm group without the immediate formation of a disulfide bond, yielding a free thiol. This method is useful when the free thiol is desired for other modifications or when disulfide bond formation is to be performed in a separate step.

Mechanism: The mechanism involves the coordination of the mercury(II) ion to the sulfur atom of the Acm group, facilitating its cleavage. The resulting mercury-thiol complex is then treated with a reducing agent, such as β-mercaptoethanol, to release the free thiol.

Experimental Protocol (Solution Phase):

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).

-

Carefully adjust the pH to 4.0 with glacial acetic acid.

-

Add mercury(II) acetate (10 equivalents per Acm group) and readjust the pH to 4.0.

-

Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours.

-

Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 2 hours to precipitate the mercury salts.

-

Remove the precipitate by centrifugation and desalt the supernatant by HPLC.

| Parameter | Value | Reference |

| Reagent | Mercury(II) Acetate | |

| Equivalents | 10 eq. | |

| Solvent | 10% aq. Acetic Acid | |

| pH | 4.0 | |

| Reaction Time | 1-2 hours | |

| Quenching Agent | β-mercaptoethanol |

Silver(I)-Mediated Deprotection

Silver salts, such as silver trifluoroacetate (AgTFA) or silver trifluoromethanesulfonate (AgOTf), can also be used to remove the Acm group. This method, similar to the mercury-based protocol, yields a free thiol after treatment with a reducing agent.

Mechanism: The silver(I) ion acts as a soft acid that coordinates to the soft sulfur atom of the Acm group, facilitating its cleavage. A subsequent treatment with a reducing agent like dithiothreitol (DTT) is required to liberate the free thiol.

Experimental Protocol (Solution Phase):

-

Dissolve the Acm-protected peptide in a mixture of trifluoroacetic acid (TFA) and anisole (99:1).

-

Add silver trifluoromethanesulfonate (100 equivalents per Acm group) and stir at 4°C for 2 hours.

-

Precipitate the peptide silver salt with cold ether and isolate by centrifugation.

-

Treat the peptide with dithiothreitol (DTT) (40 equivalents per Acm group) in 1 M acetic acid at room temperature for 3 hours to release the free thiol.

-

Remove the silver salts by centrifugation and purify the peptide by HPLC.

| Parameter | Value | Reference |

| Reagent | Silver Trifluoromethanesulfonate | |

| Equivalents | 100 eq. | |

| Solvent | TFA/Anisole (99:1) | |

| Reaction Time | 2 hours | |

| Temperature | 4°C | |

| Reducing Agent | Dithiothreitol (DTT) |

Synthesis of Cyclic Peptides

A primary application of this compound is in the synthesis of cyclic peptides containing a disulfide or thioether bridge. The controlled deprotection of the Acm group allows for precise cyclization, either on-resin or in solution.

Potential Side Reactions and Mitigation Strategies

While this compound is a robust building block, certain side reactions can occur during its use in SPPS, particularly those associated with cysteine and its analogs.

-

Racemization: Cysteine and its homologs can be prone to racemization during activation and coupling, especially with carbodiimide-based reagents in the presence of a base. To mitigate this, the use of pre-formed active esters or coupling reagents like HATU/HOAt is recommended.

-

Aspartimide Formation: The sequence Asp-HoCys can be susceptible to aspartimide formation during Fmoc deprotection with piperidine. The use of protecting groups on the aspartic acid side chain that sterically hinder this side reaction, or the addition of HOBt to the piperidine solution, can reduce its occurrence.

-

Over-oxidation: During iodine-mediated deprotection, sensitive amino acid residues such as tryptophan and methionine can be oxidized. Careful control of the reaction time and the use of scavengers can minimize these side reactions.

Conclusion

This compound is a versatile and indispensable tool in modern peptide chemistry. Its orthogonal protection scheme allows for the controlled incorporation of homocysteine into peptide sequences and the subsequent, regioselective formation of disulfide or thioether bridges. A thorough understanding of its mechanism of action, coupled with optimized protocols for its use and deprotection, empowers researchers and drug development professionals to design and synthesize complex and potent peptide-based therapeutics with high fidelity and yield. The continued exploration of new deprotection methodologies and a deeper understanding of potential side reactions will further enhance the utility of this important building block in the years to come.

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide science, enabling the routine and efficient construction of peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent approach to SPPS, favored for its mild reaction conditions and versatility.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols for its key stages, and a summary of critical quantitative data to aid researchers in optimizing their synthetic strategies.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently tethered to an insoluble solid support, typically a resin.[1][3] This methodology hinges on the use of two orthogonal protecting groups: the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid, and acid-labile groups for the permanent protection of reactive amino acid side chains.[1]

The synthesis cycle consists of three primary steps that are repeated for the incorporation of each amino acid:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine, which is the site of the subsequent amino acid addition.

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent and then reacted with the free N-terminal amine of the peptide chain on the resin, forming a new peptide bond.

-

Washing: Following both deprotection and coupling steps, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

This cycle is iterated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are concomitantly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), yielding the crude peptide.

Quantitative Data in Fmoc-SPPS

The success and efficiency of Fmoc SPPS are critically dependent on several quantitative parameters. The following tables provide a summary of key data for the selection of resins, deprotection reagents, and coupling agents.

Table 1: Common Resins for Fmoc SPPS

| Resin Type | Linker | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Conditions |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | 0.3 - 1.0 | 95% TFA |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid (fully protected) | 0.3 - 1.5 | 1-5% TFA in DCM (mild); 95% TFA (full) |

| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | Amide | 0.3 - 0.8 | 95% TFA |

| Sieber Amide Resin | 9-Fmoc-amino-xanthen-3-yloxy | Amide (fully protected) | 0.3 - 0.7 | 1-5% TFA in DCM (mild) |

Data sourced from

Table 2: Fmoc Deprotection Reagents and Conditions

| Reagent | Concentration | Solvent | Typical Deprotection Time | Notes |

| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | The most common and standard reagent. |

| Piperidine with 0.1 M HOBt | 20% (v/v) | DMF | 2 x 10 minutes | Reduces the occurrence of aspartimide formation. |

| 4-Methylpiperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | Offers similar kinetics to piperidine with potential advantages in liquid handling. |

| DBU/Piperidine | 1-2% DBU, 2-5% Piperidine (v/v) | DMF | 2 x 2-5 minutes | A stronger base, useful for sterically hindered amino acids, but may increase side reactions. |

Table 3: Common Coupling Reagents for Fmoc SPPS

| Reagent | Class | Activating Additive (in situ) | Typical Coupling Time | Advantages | Disadvantages |

| DIC/HOBt | Carbodiimide | HOBt | 30 - 60 minutes | Cost-effective and efficient. | Byproduct (DIU) can be difficult to remove. |

| HBTU/DIPEA | Uronium Salt | HOBt | 15 - 45 minutes | High efficiency and low racemization. | Can lead to guanidinylation of the N-terminus. |

| HATU/DIPEA | Uronium Salt | HOAt | 5 - 30 minutes | Very high efficiency, rapid, low racemization, effective for hindered couplings. | More expensive and can also cause guanidinylation. |

| PyBOP/DIPEA | Phosphonium Salt | HOBt | 15 - 45 minutes | High efficiency with no guanidinylation. | Byproducts can be challenging to remove. |

| COMU/DIPEA | Uronium Salt | OxymaPure | 5 - 30 minutes | High efficiency, safer byproducts (non-explosive), and good solubility. | Higher cost compared to older reagents. |

Data compiled from

Table 4: Common Cleavage Cocktails for Final Deprotection

| Reagent Cocktail | Composition (v/v) | Application Notes |

| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | A general-purpose, non-malodorous cocktail suitable for most peptides, especially those with Arg(Pbf) and Trp(Boc). |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5% / 5% / 5% / 5% / 2.5%) | A "universal" and highly effective cocktail for complex peptides, particularly those containing multiple Cys, Met, or Trp residues. |

| TFA/DCM | 1-5% TFA in DCM | For cleavage from very acid-sensitive resins like 2-CTC and Sieber amide to yield protected peptide fragments. |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90% / 5% / 3% / 2%) | Recommended for peptides containing Trp, His, Met, and Cys residues. |

Data sourced from

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of manual Fmoc SPPS. These can be adapted for use with automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Weighing the Resin: Accurately weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and transfer it to a suitable reaction vessel, such as a fritted syringe or a dedicated peptide synthesis vessel.

-

Swelling: Add a sufficient volume of DMF (approximately 10-15 mL per gram of resin) to completely cover the resin beads.

-

Agitation: Gently agitate the resin suspension at room temperature for at least 30-60 minutes to ensure complete and uniform swelling of the resin beads. This is crucial for the accessibility of reactive sites.

-

Solvent Removal: After swelling, drain the DMF by applying gentle vacuum or positive nitrogen pressure.

Protocol 2: First Amino Acid Loading (onto Wang Resin)

-

Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (10 mL/g of resin).

-

Amino Acid Activation: In a separate vessel, dissolve 1.5 to 2.5 equivalents (relative to the resin's substitution) of the first Fmoc-amino acid and an equivalent amount of HOBt in a minimal volume of DMF.

-

Addition to Resin: Add the dissolved amino acid/HOBt solution to the swollen resin.

-

Coupling Reaction: Add 1.5 to 2.5 equivalents of DIC to the resin mixture and agitate. Then, add a catalytic amount of DMAP (0.1 equivalents). Allow the reaction to proceed for 12 hours at room temperature with agitation.

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times).

-

Drying: Dry the resin under vacuum.

-

Loading Determination: The substitution level of the resin can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.

Protocol 3: The SPPS Cycle (Deprotection and Coupling)

A. Fmoc Deprotection

-

Deprotection Solution Addition: To the swollen peptide-resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).

-

First Deprotection: Agitate the resin for 5-10 minutes at room temperature.

-

Solvent Removal: Drain the deprotection solution.

-

Second Deprotection: Repeat the deprotection step with a fresh aliquot of the deprotection solution for another 5-10 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.

B. Amino Acid Coupling (using HBTU)

-

Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents (relative to the resin loading) of the next Fmoc-protected amino acid in DMF (approximately 5 mL per gram of resin). Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA. Allow this pre-activation to proceed for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitation: Agitate the reaction mixture at room temperature for 15-45 minutes, or until a completion test (e.g., Kaiser test) is negative.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 4: Monitoring the Reaction Completion (Kaiser Test)

-

Sample Preparation: After the coupling step, remove a small sample of resin beads (a few beads are sufficient) and wash them thoroughly with ethanol. Place the beads in a small glass test tube.

-

Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Heating: Heat the test tube at 100-110°C for 5 minutes.

-

Interpretation:

-

Positive Result (Incomplete Coupling): A deep blue or purple color on the beads indicates the presence of free primary amines.

-

Negative Result (Complete Coupling): The beads remain colorless or turn a faint yellow/brown, indicating the absence of free primary amines.

-

Protocol 5: Cleavage and Final Deprotection (from Rink Amide Resin)

-

Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed as per Protocol 3A.

-

Resin Preparation: Wash the peptide-resin with DCM (3-5 times) and dry it thoroughly under vacuum.

-

Cleavage Cocktail Addition: Prepare the appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) and add it to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Cleavage Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Collection: Filter the resin through a fritted funnel and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Peptide Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a solid.

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether twice more. Dry the peptide pellet under vacuum to obtain the crude product.

Visualizing the SPPS Workflow and Mechanisms

The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

The Chemical Mechanism of Fmoc Deprotection

Caption: The mechanism of Fmoc group removal by piperidine.

Peptide Cleavage and Side-Chain Deprotection

Caption: Workflow for peptide cleavage and final deprotection.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and highly adaptable technology that has become indispensable in both academic research and the pharmaceutical industry. A thorough understanding of its core principles, the nuances of the chemical reactions involved, and the optimization of experimental protocols are paramount for the successful synthesis of high-purity peptides. By carefully selecting resins, reagents, and reaction conditions, and by implementing appropriate monitoring and cleavage strategies, researchers can efficiently produce a wide range of peptides to drive scientific discovery and the development of next-generation therapeutics.

References

Homocysteine vs. Cysteine in Peptide Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional differences between homocysteine and cysteine when incorporated into peptides. Understanding these differences is critical for peptide drug design, protein engineering, and elucidating the pathophysiology of diseases associated with elevated homocysteine levels.

Core Structural and Functional Distinctions

Cysteine is a proteinogenic amino acid, fundamental to the structure and function of countless peptides and proteins.[1][2] Homocysteine, its homolog with an additional methylene group in its side chain, is a non-proteinogenic amino acid primarily known as an intermediate in methionine metabolism.[1][2] While structurally similar, this single extra carbon atom introduces significant alterations in chemical reactivity, conformational preferences, and biological activity.

The thiol (-SH) group of cysteine is highly reactive and plays a pivotal role in forming disulfide bonds, which are crucial for stabilizing the tertiary and quaternary structures of proteins.[2] It is also a key component of the active sites of many enzymes and is involved in redox signaling. Conversely, elevated levels of homocysteine are linked to various pathological conditions, and its accidental incorporation into proteins can lead to dysfunction. A key chemical feature of homocysteine is its propensity to form a stable intramolecular thiolactone, a reactive species that can acylate lysine residues in proteins, a process known as N-homocysteinylation, which can alter their function.

Data Presentation: Comparative Analysis

Direct quantitative comparisons of peptides with a simple cysteine-to-homocysteine substitution are not abundant in the literature. However, based on the known properties of these amino acids, we can compile a comparative summary of their expected impact on peptide characteristics.

Table 1: Structural Comparison of Cysteine and Homocysteine in Peptides

| Property | Cysteine | Homocysteine |

| Side Chain | -CH₂-SH | -CH₂-CH₂-SH |

| Disulfide Bonds | Forms stable disulfide bonds, crucial for protein folding and stability. | Can form disulfide bonds (homocystine), but these are generally less stable and can disrupt protein structure due to the longer side chain. |

| Intramolecular Reactions | Can be oxidized to form cystine. | Readily forms a stable five-membered thiolactone ring. |

| Conformational Flexibility | The shorter side chain provides more constrained geometry in disulfide bridges. | The additional methylene group increases the flexibility and alters the bond angles of disulfide bridges, potentially destabilizing the native peptide conformation. |

| Protein Incorporation | Standard proteinogenic amino acid. | Not incorporated into proteins via the ribosome; its presence in proteins is typically a result of post-translational modification or errors in synthesis. |

Table 2: Functional Comparison of Cysteine and Homocysteine in Peptides

| Function | Cysteine | Homocysteine |

| Biological Role | Essential for protein structure, enzyme catalysis, metal coordination, and redox signaling. | Primarily an intermediate in methionine metabolism; elevated levels are cytotoxic and associated with disease. |

| Enzymatic Activity | Often found in the active site of enzymes (e.g., cysteine proteases, phosphatases) where the thiol group acts as a nucleophile. | Incorporation into an active site in place of cysteine would likely alter the geometry and reduce or abolish catalytic activity. |

| Redox Signaling | The thiol group can undergo reversible oxidation to sulfenic, sulfinic, and sulfonic acids, or form mixed disulfides, acting as a redox switch. | The thiol group can participate in redox reactions, but its role in physiological signaling is not well-established. Elevated homocysteine contributes to oxidative stress. |

| Toxicity | Generally non-toxic. | Elevated levels (hyperhomocysteinemia) are associated with cardiovascular disease, neurotoxicity, and other pathologies. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cysteine- and Homocysteine-Containing Peptides

This protocol outlines the general steps for synthesizing a model peptide using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Hcy(Trt)-OH)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activation mixture to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Comparative Thermal Stability Analysis

A. Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the melting temperature (Tm) and enthalpy of unfolding (ΔH) of the cysteine- and homocysteine-containing peptides.

Procedure:

-

Sample Preparation: Prepare solutions of the purified peptides (typically 0.5-1 mg/mL) in a well-defined buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a matching buffer blank. Degas both the peptide solutions and the buffer.

-

DSC Measurement:

-

Load the peptide solution into the sample cell and the buffer into the reference cell of the calorimeter.

-

Scan a temperature range (e.g., 20°C to 100°C) at a constant rate (e.g., 1°C/min).

-

-

Data Analysis:

-

Subtract the buffer-buffer scan from the sample-buffer scan to obtain the heat capacity profile of the peptide.

-

The midpoint of the transition in the heat capacity curve corresponds to the Tm.

-

The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

-

B. Circular Dichroism (CD) Spectroscopy

Objective: To monitor the thermal unfolding of the peptides by observing changes in their secondary structure.

Procedure:

-

Sample Preparation: Prepare peptide solutions (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., phosphate buffer).

-

CD Measurement:

-

Record the CD spectrum of the peptide at a starting temperature (e.g., 20°C) in the far-UV region (e.g., 190-260 nm).

-

Increase the temperature in increments (e.g., 2°C) and record a spectrum at each temperature, allowing for equilibration.

-

-

Data Analysis:

-

Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) as a function of temperature.

-

The midpoint of the resulting sigmoidal curve is the Tm.

-

Comparative Biological Activity Assay: Competitive Radioligand Binding

Objective: To determine the binding affinity (Ki) of the cysteine- and homocysteine-containing peptides for a specific receptor.

Procedure:

-

Reagent Preparation:

-

Prepare a membrane fraction containing the receptor of interest.

-

Prepare a solution of a radiolabeled ligand known to bind to the receptor.

-

Prepare serial dilutions of the unlabeled cysteine- and homocysteine-containing peptides (competitors).

-

-

Binding Assay:

-

In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the competitor peptides.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to trap the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration.

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Visualization of Signaling Pathways and Workflows

Homocysteine-Induced Pro-inflammatory Signaling

Elevated levels of homocysteine can trigger pro-inflammatory signaling cascades in various cell types, contributing to the pathophysiology of cardiovascular diseases. Key pathways activated include those mediated by Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and the transcription factor NF-κB.

Caption: Homocysteine-induced pro-inflammatory signaling cascade.

Cysteine-Mediated Redox Signaling

The thiol group of cysteine residues in proteins acts as a molecular switch, responding to the cellular redox environment. Reversible post-translational modifications of cysteine thiols can alter protein structure and function, thereby transducing redox signals.

Caption: Cysteine as a redox switch in cellular signaling.

Experimental Workflow for Comparative Peptide Analysis

This diagram illustrates a logical workflow for the comprehensive comparison of a cysteine-containing peptide and its homocysteine-substituted analogue.

Caption: Workflow for comparing Cys- and Hcy-peptides.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-HoCys(Acm)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (HoCys), a homolog of cysteine, is a non-proteinogenic amino acid that has garnered significant interest in peptide and protein engineering. Its unique side chain, featuring a thiol group, allows for the formation of disulfide bonds, ligation with other molecules, and the introduction of specific structural constraints. The acetamidomethyl (Acm) protecting group provides a stable shield for the thiol functionality of homocysteine during Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy. The Acm group is notably stable to the final trifluoroacetic acid (TFA) cleavage from the resin, allowing for the purification of the Acm-protected peptide.[1][2] Subsequent selective deprotection of the Acm group can be achieved orthogonally, enabling regioselective disulfide bond formation in complex peptides.[3][4]

These application notes provide a detailed protocol for the efficient incorporation of Fmoc-HoCys(Acm)-OH into peptide sequences using manual or automated Fmoc-SPPS. The protocols outlined are based on established methods for cysteine incorporation, which are directly applicable to its homolog, homocysteine.

Key Features of this compound in SPPS

-

Orthogonal Protection: The Acm group is stable to the piperidine treatment for Fmoc deprotection and the final TFA cleavage, allowing for selective deprotection post-synthesis.[2]

-

Controlled Disulfide Bond Formation: Enables the synthesis of complex peptides with multiple disulfide bridges by allowing for sequential and regioselective deprotection and oxidation steps.

-

Versatility: Suitable for both manual and automated SPPS workflows.

Experimental Protocols

Resin Swelling

Objective: To swell the solid support to ensure optimal reaction kinetics.

Procedure:

-

Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.

Procedure:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for 7 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine.

Coupling of this compound

Objective: To couple this compound to the deprotected N-terminus of the growing peptide chain. To minimize racemization, the use of coupling reagents under acidic or neutral conditions is highly recommended.

Recommended Method (DIPCDI/Oxyma):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.

-

Add N,N'-diisopropylcarbodiimide (DIPCDI) (3-5 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.

Capping (Optional)

Objective: To block any unreacted amino groups to prevent the formation of deletion sequences.

Procedure:

-

After the coupling step, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 10-15 minutes.

-

Drain the capping solution and wash the resin with DMF (3-5 times).

Final Cleavage and Global Deprotection

Objective: To cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, leaving the Acm group intact.

Procedure:

-

After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum. The peptide is now ready for purification with the Acm group still attached.

Deprotection of the Acm Group and Disulfide Bond Formation

Objective: To remove the Acm protecting group and facilitate the formation of a disulfide bond.

Method 1: Iodine-Mediated Deprotection and Oxidation

-

Dissolve the purified Acm-protected peptide in a suitable solvent (e.g., a mixture of methanol and water, or acetic acid and water) at a low concentration (0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

-

Slowly add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed.

-

Stir the reaction for 1-2 hours, monitoring the progress by HPLC-MS.

-

Quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.

-

Lyophilize the solution to obtain the cyclized peptide.

Method 2: Mercury (II) Acetate for Acm Removal without Disulfide Formation

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid.

-

Adjust the pH to 4.0 with glacial acetic acid.

-

Add mercury (II) acetate (10 equivalents per Acm group).

-

Stir the mixture for 1-2 hours at room temperature.

-

Add β-mercaptoethanol to quench the reaction and precipitate the mercury salts.

-

Centrifuge to remove the precipitate and purify the deprotected peptide by HPLC.

Data Presentation

| Parameter | Recommended Conditions | Expected Outcome |

| Resin Loading | 0.1 - 0.5 mmol/g | Higher loading for shorter peptides, lower for longer sequences. |

| This compound Equivalents | 3 - 5 eq. | Ensures high coupling efficiency. |

| Coupling Activator | DIPCDI/Oxyma or DIC/HOBt | Minimizes racemization compared to base-mediated activators. |

| Coupling Time | 1 - 2 hours | Typically sufficient for complete coupling. |

| Coupling Efficiency | >99% | Monitored by Kaiser test. |

| Cleavage Time | 2 - 3 hours | Sufficient for most standard protecting groups. |

| Acm Deprotection (Iodine) | 1 - 2 hours | Simultaneous deprotection and disulfide bond formation. |

| Acm Deprotection (Hg(OAc)₂) | 1 - 2 hours | Removal of Acm group to yield a free thiol. |

Note: The expected outcomes are based on data from the incorporation of Fmoc-Cys(Acm)-OH and are anticipated to be similar for this compound.

Mandatory Visualization

Caption: Workflow for SPPS incorporation of this compound.

Caption: Pathways for Acm deprotection of HoCys-containing peptides.

References

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. peptide.com [peptide.com]

- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: On-Resin Acm Deprotection of Homocysteine Using Iodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetamidomethyl (Acm) group is a commonly utilized protecting group for the thiol functionality of cysteine and its homolog, homocysteine, in solid-phase peptide synthesis (SPPS). Its stability to the standard acidic and basic conditions of Fmoc-based SPPS makes it an invaluable tool for the synthesis of complex peptides, particularly those containing multiple disulfide bonds. The removal of the Acm group is typically achieved through oxidative methods, with iodine being a widely employed reagent. This process can be performed while the peptide is still attached to the solid support ("on-resin"), which offers several advantages, including simplified purification of the final product.

This document provides detailed application notes and protocols for the on-resin deprotection of Acm-protected homocysteine residues using iodine, leading to the formation of a disulfide bridge.

Chemical Principle

The on-resin Acm deprotection with iodine is an oxidative process that proceeds via a sulfenyl-iodide intermediate. In the presence of a second thiol (from another deprotected homocysteine residue), this intermediate rapidly reacts to form a stable disulfide bond. The reaction is typically performed in a suitable organic solvent, and excess iodine must be quenched to prevent potential side reactions with sensitive amino acid residues.

Key Considerations and Potential Side Reactions

-

Iodination of Sensitive Residues: Excess iodine can lead to the iodination of electron-rich aromatic side chains, such as those of tyrosine (Tyr), tryptophan (Trp), and to a lesser extent, histidine (His). Methionine (Met) can also be oxidized.[1] It is crucial to quench the reaction promptly after completion.

-

Solvent System: The choice of solvent can influence the reaction rate. Mixtures of DMF and water or aqueous acetic acid and methanol are commonly used.[1][2]

-

Equivalents of Iodine: A sufficient excess of iodine is required to drive the reaction to completion. Typically, 10-15 equivalents of iodine relative to the peptide on the resin are used.[3]

-

Reaction Time: The optimal reaction time needs to be determined empirically but generally ranges from 40 to 60 minutes.[2]

-

Quenching: After the reaction, unreacted iodine must be quenched to prevent side reactions. Common quenching agents include aqueous solutions of ascorbic acid or sodium thiosulfate. Anion exchange resins can also be used for efficient removal of iodine.

-

S->O Acm Shift: In serine-rich peptide sequences, a rare side reaction involving an iodine-mediated S->O shift of the Acm group to a serine residue has been reported.

Experimental Protocols

Protocol 1: General On-Resin Acm Deprotection and Disulfide Bond Formation

This protocol describes a general method for the on-resin deprotection of two Acm-protected homocysteine residues to form an intramolecular disulfide bond.

Materials:

-

Peptide-resin containing two Hcys(Acm) residues

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Iodine (I₂)

-

2% Ascorbic acid in DMF (w/v)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes.

-

Drain the DMF.

-

Prepare a solution of iodine (10 equivalents relative to the resin substitution) in a 4:1 (v/v) mixture of DMF and water.

-

Add the iodine solution to the resin and shake the reaction vessel at room temperature for 40-60 minutes. The resin will develop a dark brown to yellow color.

-

Monitor the reaction for completion using a suitable analytical method (e.g., cleaving a small amount of resin and analyzing by LC-MS).

-

Once the reaction is complete, filter the resin and discard the iodine solution.

-

Wash the resin thoroughly with DMF (3 times).

-

To quench any remaining iodine, wash the resin with a 2% solution of ascorbic acid in DMF (2 times) until the resin and the washing solution are colorless.

-

Wash the resin extensively with DMF (5 times).

-

Wash the resin with DCM (3 times) and dry under vacuum.

-

The resin is now ready for cleavage and final deprotection of other side-chain protecting groups.

Quantitative Data Summary

The efficiency of on-resin Acm deprotection can be influenced by factors such as the equivalents of iodine used and the reaction time. The following table summarizes typical conditions reported in the literature.

| Parameter | Range | Typical Value | Notes |

| Iodine Equivalents | 10 - 15 eq. | 10 eq. | Relative to the peptide on resin. |

| Reaction Time | 40 - 60 min | 40 min | At room temperature. |

| Solvent System | DMF/H₂O (4:1, v/v) | DMF/H₂O (4:1, v/v) | Other solvents like aqueous acetic acid/methanol can also be used. |

| Quenching Agent | 2% Ascorbic Acid | 2% Ascorbic Acid | Sodium thiosulfate or anion exchange resins are also effective. |

Visual Representations

Experimental Workflow for On-Resin Acm Deprotection

Caption: Workflow for on-resin Acm deprotection and disulfide formation.

Chemical Reaction Pathway

Caption: Proposed mechanism for iodine-mediated Acm deprotection.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Deprotection/Cyclization | Insufficient iodine equivalents. | Increase the equivalents of iodine to 15 eq. |

| Reaction time too short. | Increase the reaction time to 60 minutes or longer, monitoring progress. | |

| Presence of Iodinated Side Products | Excess iodine not effectively quenched. | Ensure thorough washing with the quenching agent until all color is removed. |

| Prolonged exposure to iodine after reaction completion. | Quench the reaction immediately after completion is confirmed. | |

| Low Yield After Cleavage | Peptide aggregation on-resin. | Use of chaotropic agents during the reaction may help in some cases. |

| S->O Acm shift in Ser-rich peptides. | This is a sequence-dependent side reaction and may require alternative deprotection strategies. |

Conclusion

On-resin Acm deprotection of homocysteine using iodine is a robust and widely used method for the synthesis of disulfide-containing peptides. By carefully controlling the reaction conditions, particularly the equivalents of iodine, reaction time, and quenching procedure, high yields of the desired cyclized peptide can be achieved while minimizing side reactions. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this important synthetic transformation.

References

Application Notes and Protocols: Fmoc-HoCys(Acm)-OH Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the efficient incorporation of Fmoc-HoCys(Acm)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined below are designed to ensure high coupling efficiency while minimizing potential side reactions.

Introduction

This compound is a protected derivative of homocysteine utilized in Fmoc-based solid-phase peptide synthesis. The acetamidomethyl (Acm) group provides a stable protection for the thiol side chain of homocysteine, preventing unwanted disulfide bond formation during peptide chain elongation. This protection is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc protecting group of the N-terminus, allowing for selective deprotection strategies in the synthesis of complex peptides.

The coupling of cysteine and its analogues, like homocysteine, can be challenging and may lead to side reactions such as racemization, especially when using base-mediated activation methods. Therefore, careful selection of coupling reagents and reaction conditions is crucial for a successful synthesis.

Key Reagents and Materials

| Reagent/Material | Grade | Recommended Supplier(s) |

| This compound | Peptide Synthesis Grade | Benchchem, Merck (Sigma-Aldrich) |

| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Bio-Rad, Merck |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific, Merck |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, Merck |

| Piperidine | ACS Grade | Sigma-Aldrich |

| Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |

| Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | ≥99% | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | ChemPep |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | ChemPep |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |

| N-Methylmorpholine (NMM) | Peptide Synthesis Grade | ChemPep |

| Acetic Anhydride | ACS Grade | Merck |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |

Experimental Protocols

The following protocols describe the manual coupling of this compound to a solid support. These conditions can be adapted for automated peptide synthesizers.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[1]

-

Agitate the mixture for 3-5 minutes, then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2]

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (3-5 times) to ensure complete removal of piperidine.[2]

-

A qualitative ninhydrin (Kaiser) test can be performed to confirm the presence of free primary amines.[3]

This compound Coupling

Due to the risk of racemization with cysteine and its analogs, coupling methods that operate under acidic or neutral conditions are highly recommended.

This method is preferred to minimize racemization.

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), and Oxyma Pure (3-5 equivalents) in DMF. A minimal amount of DCM can be added if solubility is an issue.

-

Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.

-

Pre-activate the mixture by stirring for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the reaction completion using a ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete, and the reaction time should be extended or a recoupling should be performed.

-

After complete coupling (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).

HCTU is a highly efficient coupling reagent, but the use of a base is required, which can increase the risk of racemization. The use of collidine is recommended over DIPEA to reduce this risk.

-

In a separate vial, dissolve this compound (3-4 equivalents) and HCTU (3-3.8 equivalents) in DMF.

-

Add N-Methylmorpholine (NMM) or collidine (6-8 equivalents) to the solution and mix.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Monitor the reaction completion with a ninhydrin test and proceed with washing as described in Protocol 3.3.1.

Capping of Unreacted Amines (Optional)

If the coupling reaction is incomplete after recoupling, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

-

Wash the resin with DMF.

-

Add a solution of 20% (v/v) acetic anhydride and 10% (v/v) NMM in DMF to the resin.

-

Agitate for 10-30 minutes at room temperature.

-

Drain the capping solution and wash the resin thoroughly with DMF.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the this compound coupling reaction.

Table 1: Reagent Equivalents for Coupling Reactions

| Reagent | DIC/Oxyma Protocol (eq.) | HCTU/Base Protocol (eq.) |

| This compound | 3 - 5 | 3 - 4 |

| Coupling Reagent (DIC or HCTU) | 3 - 5 | 3 - 3.8 |

| Additive (Oxyma) | 3 - 5 | - |

| Base (NMM or Collidine) | - | 6 - 8 |

Table 2: Reaction Conditions

| Parameter | Condition | Notes |

| Solvent | DMF, DCM/DMF mixture | DMF is the most common solvent. |

| Temperature | Room Temperature | Higher temperatures can increase racemization. |

| Pre-activation Time | 5 - 10 minutes | For DIC/Oxyma protocol. |

| Coupling Time | 1 - 4 hours | Monitor with a ninhydrin test. |

| Capping Time | 10 - 30 minutes | If necessary. |

Experimental Workflow Diagram

References

Application Notes and Protocols for Regioselective Disulfide Bond Formation Using Fmoc-HoCys(Acm)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoCys(Acm)-OH is a protected derivative of homocysteine utilized as a building block in solid-phase peptide synthesis (SPPS).[1] The incorporation of homocysteine into peptide sequences allows for the formation of disulfide bonds, which are crucial for the structural integrity and biological activity of many peptides and proteins.[2][3] The acetamidomethyl (Acm) protecting group on the thiol side chain of homocysteine is stable under the standard conditions of Fmoc-based peptide synthesis, including repeated treatments with piperidine for Fmoc group removal and acidic conditions for cleavage from the resin.[4] This stability makes this compound an ideal candidate for orthogonal strategies in the synthesis of peptides with multiple, regioselectively formed disulfide bonds.

The regioselective formation of disulfide bonds is achieved by employing a combination of cysteine or homocysteine residues with different thiol protecting groups that can be removed under specific, non-interfering conditions. The Acm group is typically removed oxidatively, for instance with iodine, which concurrently facilitates the formation of the disulfide bridge. This allows for the sequential formation of disulfide bonds when used in conjunction with other protecting groups like the acid-labile trityl (Trt) or methoxytrityl (Mmt) groups.

These application notes provide a detailed protocol for the use of this compound in the regioselective formation of a disulfide bond within a model peptide, highlighting the principles of orthogonal protection in SPPS.

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-L-homocysteine |

| CAS Number | 150281-21-3 |

| Molecular Formula | C₂₂H₂₄N₂O₅S |

| Molecular Weight | 428.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at 0°C |

Table 2: Orthogonal Thiol Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate | Acid-labile groups (e.g., Trt, Mmt, Boc, tBu), Base-labile groups (Fmoc) |

| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), TFA | Acm, Fmoc |

| Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM) | Acm, Trt, Fmoc |

| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA), Hg(OAc)₂ | Acm, Trt, Mmt, Fmoc |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide Containing HoCys(Acm) and Cys(Trt)

This protocol describes the synthesis of a linear peptide with the sequence H-Tyr-Cys(Trt)-Ala-Gly-HoCys(Acm)-Phe-Leu-OH on a 2-chlorotrityl chloride (2-CTC) resin.

Materials:

-

Fmoc-protected amino acids (including this compound and Fmoc-Cys(Trt)-OH)

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or equivalent coupling activator

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

First Amino Acid Loading:

-

Dissolve 2 equivalents of Fmoc-Leu-OH and 2 equivalents of DIC in DMF.

-

Add the solution to the swollen resin and react for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

Cap any unreacted sites with a solution of methanol/DIPEA/DCM.

-

-

Peptide Chain Elongation (Automated or Manual):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate 3 equivalents of the next Fmoc-amino acid with 3 equivalents of DIC and 3 equivalents of OxymaPure® in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

-

Washing: Wash the resin with DMF.

-

Repeat the deprotection, washing, coupling, and washing steps for each amino acid in the sequence, incorporating this compound and Fmoc-Cys(Trt)-OH at their respective positions.

-

-

Final Fmoc Deprotection: After the last coupling cycle, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Regioselective On-Resin Disulfide Bond Formation

This protocol details the sequential formation of a disulfide bond between the deprotected Cys(Trt) residue and another deprotected thiol, followed by the formation of a second disulfide bond involving the HoCys(Acm) residue after cleavage from the resin. For simplicity, this protocol will demonstrate the formation of the first disulfide bond on-resin.

Procedure:

-

Selective Deprotection of Cys(Trt):

-

Swell the peptide-resin from Protocol 1 in DCM.

-

Treat the resin with a solution of 1-2% TFA and 5% TIS in DCM for 10 minutes. Repeat 4 times.

-

Wash the resin thoroughly with DCM and then DMF to neutralize and remove residual acid.

-

-

First Disulfide Bond Formation (On-Resin):

-

Swell the resin in DMF.

-

Add a solution of 10 equivalents of iodine (I₂) in DMF.

-

Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction for the disappearance of free thiols.

-

Wash the resin with DMF, followed by a wash with 2% ascorbic acid in DMF to quench excess iodine, then wash again with DMF and DCM.

-

-

Cleavage from Resin and Acm-HoCys Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Second Disulfide Bond Formation (Solution Phase):

-

Dissolve the crude peptide containing the deprotected HoCys(Acm) residue (now a free thiol) in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8).

-

Allow for air oxidation over 24-48 hours, or use an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]).

-

Monitor the reaction by RP-HPLC and mass spectrometry.

-

-

Purification:

-

Purify the final bicyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Visualization of Workflows

References

- 1. peptidetherapeutics.org [peptidetherapeutics.org]

- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Fmoc-HoCys(Acm)-OH in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoCys(Acm)-OH is a protected form of homocysteine, an amino acid analog of cysteine, featuring an additional methylene group in its side chain. This modification provides a longer, more flexible thiol linker for bioconjugation applications. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, enabling its use in solid-phase peptide synthesis (SPPS), while the acetamidomethyl (Acm) group provides a stable, yet selectively removable, protecting group for the thiol side chain. These features make this compound a valuable tool for the site-specific modification of peptides and proteins, facilitating the development of novel bioconjugates for therapeutic and diagnostic purposes.

This document provides detailed application notes and experimental protocols for the use of this compound in key bioconjugation techniques, including solid-phase peptide synthesis, native chemical ligation (NCL), and thiol-maleimide chemistry.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₂O₅S |

| Molecular Weight | 428.5 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO |

| Storage | 2-8°C |

Table 2: Comparison of Thiol Reactivity in Bioconjugation

| Parameter | Cysteine | Homocysteine | Reference |

| pKa of Thiol Group | ~8.3 | ~10.0 | [1] |

| Relative Reactivity in Michael Addition (pH 7.4) | Higher | Lower | Inferred from pKa |

| Native Chemical Ligation Rate | Generally faster | Slower due to 6-membered ring transition state | [2] |

| Thiol-Maleimide Reaction Yield | High (>90%) | High (>90%) | [3] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homocysteine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a HoCys(Acm) residue using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-